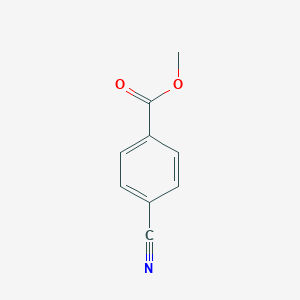

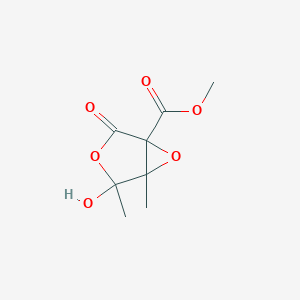

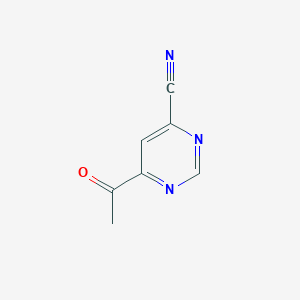

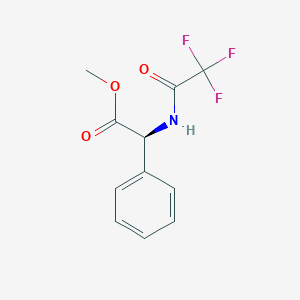

6-Acetylpyrimidine-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antitumor Applications

Pyrimidine derivatives, including compounds like 6-Acetylpyrimidine-4-carbonitrile, often exhibit antitumor properties. They can act as inhibitors for various kinases involved in tumor growth and proliferation, such as Aurora kinase A (AURAKA), Tank binding kinase 1 (TBK1), and inhibitor of nuclear factor kappa-B kinase subunit epsilon (IKK-ɛ), which are targets in the search for antitumor drugs .

Antimicrobial Activity

Research has shown that pyrimidine moieties are associated with antimicrobial activity. This includes potential applications in combating bacterial, fungal, and viral infections by interfering with the replication process or other vital functions of the pathogens .

Anti-Inflammatory and Antioxidant Effects

The pyrimidine structure is also known to contribute to anti-inflammatory and antioxidant effects. These compounds can be used to develop treatments for inflammatory diseases and to protect cells from oxidative stress .

Antiviral Properties

Pyrimidine derivatives have been explored for their antiviral properties, particularly in the development of medications against various viral infections by inhibiting viral enzymes or replication processes .

Antidepressant Uses

Some pyrimidine compounds have shown promise as antidepressants, potentially offering new avenues for treating depression and related mood disorders .

Antiplatelet and Anticoagulant Effects

In cardiovascular research, pyrimidine derivatives are investigated for their antiplatelet and anticoagulant effects, which could lead to new treatments for preventing blood clots .

Mechanism of Action

Target of Action

6-Acetylpyrimidine-4-carbonitrile is a heterocyclic compound that belongs to the pyrimidine class. Pyrimidines are known to display a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

They achieve this by inhibiting the expression and activities of certain vital inflammatory mediators .

Result of Action

The result of the action of 6-Acetylpyrimidine-4-carbonitrile is likely related to its anti-inflammatory properties. By inhibiting the expression and activities of certain vital inflammatory mediators, it can potentially reduce inflammation .

properties

IUPAC Name |

6-acetylpyrimidine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c1-5(11)7-2-6(3-8)9-4-10-7/h2,4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEORJOGJGGTVEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=NC(=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Acetylpyrimidine-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

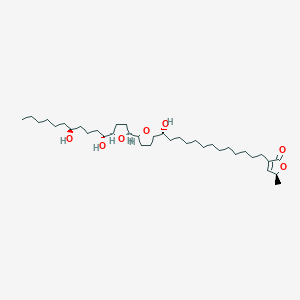

![(E)-5-bis[[(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]bismuthanyloxy-2,2,6,6-tetramethylhept-4-en-3-one](/img/structure/B141454.png)